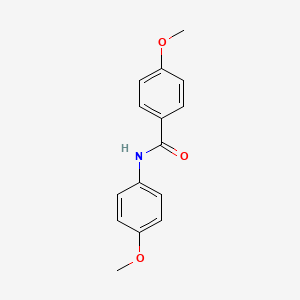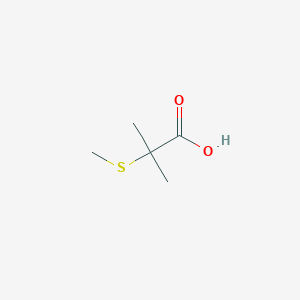
2-Methyl-5-phenylbenzoic acid
Descripción general
Descripción
Synthesis Analysis
An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed . The key process in this strategy is the nitration of methyl 3-methylbenzoate . This procedure utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenylbenzoic acid affects the strength of an acid or base . The strengths of acids and bases vary over many orders of magnitude, and the structural and electronic factors control the acidity or basicity of a molecule .Chemical Reactions Analysis
Though any type of chemical reaction may serve as the basis for a titration analysis, the three described in this chapter (precipitation, acid-base, and redox) are most common .Physical And Chemical Properties Analysis
2-Methyl-5-phenylbenzoic acid is a powder at room temperature . It has a melting point of 188-189 degrees Celsius . Its molecular weight is 212.25 g/mol .Aplicaciones Científicas De Investigación
-
General Properties
-
Potential Applications
- Liquid Crystals : One potential application of phenyl benzoate derivatives, which includes 2-Methyl-5-phenylbenzoic acid, is in the field of liquid crystals . These compounds exhibit mesomorphic properties, which makes them useful in information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics .
- Antiproliferative and Antimicrobial Activities : Another potential application is in the field of medicine. Benzimidazole ring systems, which can be derived from phenyl benzoate derivatives, have shown antiproliferative and antimicrobial activities .
- Information Display Systems : Phenyl benzoate derivatives are used in information display systems due to their mesomorphic properties .
- Thermography : These compounds are used in thermography, a technique for visualizing the temperature distribution on a surface .
- Holography : Phenyl benzoate derivatives are used in holography, a technique for creating three-dimensional images .
- Gas-Liquid Chromatography or Spectroscopy : These compounds are used in gas-liquid chromatography or spectroscopy, techniques for separating and analyzing compounds .
- Polymer Chemistry : Phenyl benzoate derivatives are used in polymer chemistry, particularly in the synthesis of polymers .
- Laser Technology, Opto- and Microelectronics : These compounds are used in laser technology, opto- and microelectronics, fields that deal with light and electronics .
- Information Display Systems : Phenyl benzoate derivatives are used in information display systems due to their mesomorphic properties .
- Thermography : These compounds are used in thermography, a technique for visualizing the temperature distribution on a surface .
- Holography : Phenyl benzoate derivatives are used in holography, a technique for creating three-dimensional images .
- Gas-Liquid Chromatography or Spectroscopy : These compounds are used in gas-liquid chromatography or spectroscopy, techniques for separating and analyzing compounds .
- Polymer Chemistry : Phenyl benzoate derivatives are used in polymer chemistry, particularly in the synthesis of polymers .
- Laser Technology, Opto- and Microelectronics : These compounds are used in laser technology, opto- and microelectronics, fields that deal with light and electronics .
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-5-phenylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSGYCUASKQTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325309 | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-phenylbenzoic acid | |
CAS RN |
2840-35-9 | |
| Record name | NSC409609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



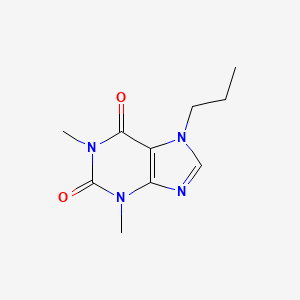
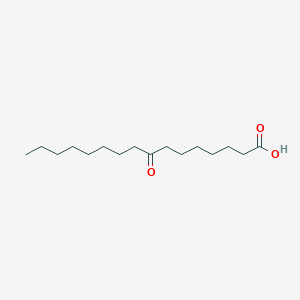
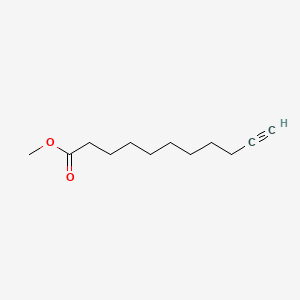
![1-Azabicyclo[2.2.2]octane-2-methanol](/img/structure/B3050673.png)
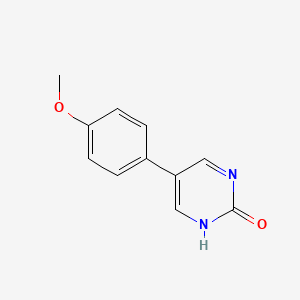

![7-Oxabicyclo[4.2.0]octane](/img/structure/B3050676.png)
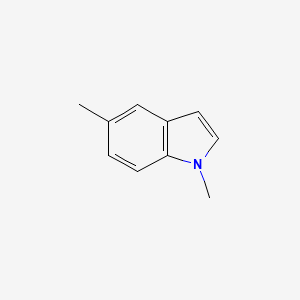
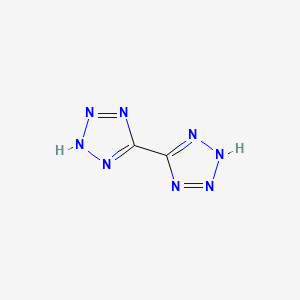
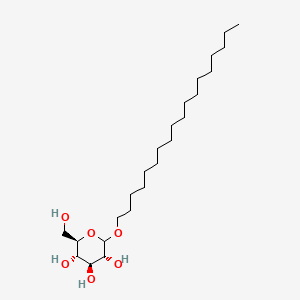
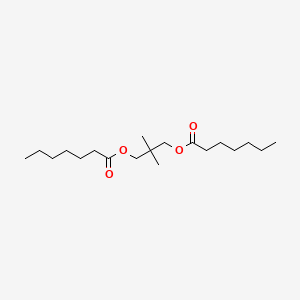
![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)
